molecular formula C24H18FN7OS B11175303 (4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11175303
M. Wt: 471.5 g/mol
InChI Key: WLIWLPQIVLDBSG-UHFFFAOYSA-N
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Description

The compound “(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a pyrazolone core, substituted with various functional groups including a fluorophenyl group, a phenyl group, and a tetrazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with a suitable electrophile.

    Attachment of the tetrazolylsulfanyl group: This could be done through a thiol-ene reaction or a similar sulfur-based coupling reaction.

    Final assembly: The final steps would involve the condensation of the intermediate compounds to form the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the double bonds or the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Research has indicated that compounds containing pyrazole and tetrazole rings exhibit a range of biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of pyrazole possess significant antimicrobial properties. For instance, compounds similar to (4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation .

2. Anticancer Properties
The incorporation of tetrazole and pyrazole moieties into drug design has been linked to anticancer activity. Research indicates that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

3. Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The modulation of inflammatory pathways by these compounds is an area of active research .

Synthetic Applications

The synthesis of this compound can be achieved through various methods:

1. Heterocyclic Synthesis
This compound can serve as a precursor for synthesizing more complex heterocycles. Its reactive functional groups allow for further modifications, leading to new derivatives with potentially enhanced biological activities .

2. Material Science
Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of new polymers or coatings with specific properties such as increased thermal stability or chemical resistance.

Case Studies

Several studies have explored the synthesis and application of related compounds:

Case Study 1: Antimicrobial Activity
A study synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced antibacterial activity .

Case Study 2: Anticancer Potential
Research focused on a similar pyrazole derivative demonstrated its ability to inhibit cancer cell proliferation in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 3: Anti-inflammatory Research
A compound with structural similarities was investigated for its anti-inflammatory properties using animal models. The study reported a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl and tetrazolylsulfanyl groups suggests potential interactions with hydrophobic pockets and sulfur-containing active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(4-chlorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Biological Activity

The compound (4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, including anticholinesterase, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolone core with various substituents that influence its biological activity. The presence of the 4-fluorophenyl group and the tetrazole moiety are particularly significant for its pharmacological properties.

Anticholinesterase Activity

Research has indicated that derivatives containing tetrazole structures exhibit varying degrees of anticholinesterase activity. A study evaluating several tetrazole derivatives found that compounds with electron-donating groups showed enhanced inhibition of acetylcholinesterase (AChE). For example, compounds with 3-methyl and 3-chloro substitutions demonstrated inhibition percentages of 29.56% and 24.38%, respectively . While specific data on the target compound's activity is limited, its structural similarities suggest potential efficacy in this area.

CompoundSubstitutionInhibition % (1 mM)
Compound 23-Methyl29.56
Compound 33-Chloro24.38
Target Compound-TBD

Anti-inflammatory Activity

Pyrazolone derivatives are known for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In vitro studies have shown that similar compounds exhibit moderate to high COX-II inhibitory activity, which is essential for anti-inflammatory effects .

Anticancer Potential

Some studies have explored the anticancer properties of pyrazolone derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The incorporation of fluorinated phenyl groups often enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against cancer cells .

Case Studies

  • In vitro Study on AChE Inhibition : A recent study synthesized several derivatives based on the tetrazole framework and evaluated their AChE inhibitory activities using Ellman's method. The findings indicated that while none matched the potency of Donepezil (an established AChE inhibitor), certain derivatives showed promise as potential therapeutic agents for Alzheimer's disease .
  • COX Inhibition Assay : Another study focused on evaluating the anti-inflammatory potential of pyrazolone derivatives through COX inhibition assays. Compounds similar to the target compound exhibited IC50 values ranging from 0.52 to 22.25 µM against COX-II, indicating moderate activity that warrants further investigation for therapeutic applications .

Properties

Molecular Formula

C24H18FN7OS

Molecular Weight

471.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H18FN7OS/c25-17-11-13-18(14-12-17)26-15-21-22(28-31(23(21)33)19-7-3-1-4-8-19)16-34-24-27-29-30-32(24)20-9-5-2-6-10-20/h1-15,28H,16H2

InChI Key

WLIWLPQIVLDBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=NN=NN3C4=CC=CC=C4)C=NC5=CC=C(C=C5)F

Origin of Product

United States

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